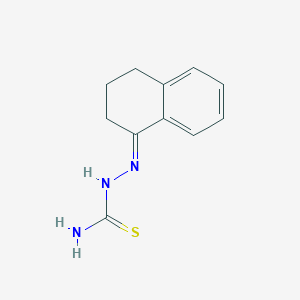![molecular formula C22H18N2O4 B11549526 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate](/img/structure/B11549526.png)
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a nitrobenzoate ester group and an imine linkage between a dimethylphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate typically involves a multi-step process:
Formation of the Imine: The reaction between 2,4-dimethylbenzaldehyde and aniline under acidic conditions forms the imine intermediate.
Esterification: The imine intermediate is then reacted with 3-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the imine and ester groups can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-nitrobenzoate: Similar structure but with a different position of the nitro group.
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 2-nitrobenzoate: Similar structure but with a different position of the nitro group.
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positioning can affect its electronic properties and make it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H18N2O4/c1-15-6-11-21(16(2)12-15)23-14-17-7-9-20(10-8-17)28-22(25)18-4-3-5-19(13-18)24(26)27/h3-14H,1-2H3 |
InChI Key |
NAZJLAPPVWDJEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11549444.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11549451.png)
![4-bromo-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11549469.png)
![5-(4-Methoxybenzoyloxy)-2-[(E)-[(4-methylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11549474.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl benzoate](/img/structure/B11549475.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549478.png)
![2-{[(E)-(2-iodophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11549482.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11549483.png)

![N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11549498.png)
![2-[(E)-(2-{(2Z)-3-(2-hydroxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11549500.png)
![2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11549502.png)
![4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11549503.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11549507.png)
